molecular formula C9H11BrN2O B027745 Isopropyl 5-bromonicotinamide CAS No. 104290-45-1

Isopropyl 5-bromonicotinamide

Cat. No.: B027745
CAS No.: 104290-45-1
M. Wt: 243.1 g/mol
InChI Key: IONIYOWDLSXKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tirabrutinib, also known by its brand name Velexbru, is an orally administered, small molecule inhibitor of Bruton’s tyrosine kinase. It is being developed by Ono Pharmaceutical and Gilead Sciences for the treatment of autoimmune disorders and hematological malignancies. Tirabrutinib irreversibly and covalently binds to Bruton’s tyrosine kinase in B cells, inhibiting aberrant B cell receptor signaling in B cell-related cancers and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tirabrutinib involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of tirabrutinib involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and compliance with regulatory standards. The production process is designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Tirabrutinib undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving tirabrutinib include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions may yield various functionalized analogs .

Scientific Research Applications

Tirabrutinib has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tirabrutinib

Tirabrutinib is distinguished by its high selectivity for Bruton’s tyrosine kinase and its ability to irreversibly bind to the enzyme. This results in potent inhibition of B cell receptor signaling with potentially fewer off-target effects compared to earlier inhibitors like ibrutinib. Additionally, tirabrutinib has shown efficacy in treating primary central nervous system lymphoma, a rare and aggressive form of cancer .

Properties

IUPAC Name

5-bromo-N-propan-2-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-6(2)12-9(13)7-3-8(10)5-11-4-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONIYOWDLSXKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415407
Record name ISOPROPYL 5-BROMONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104290-45-1
Record name ISOPROPYL 5-BROMONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.